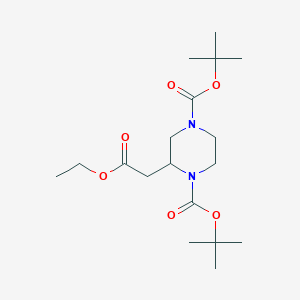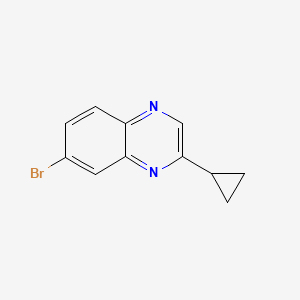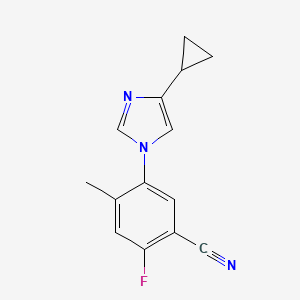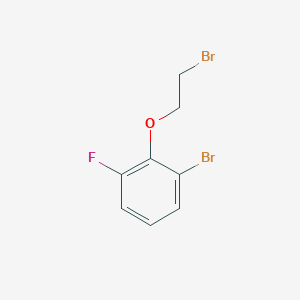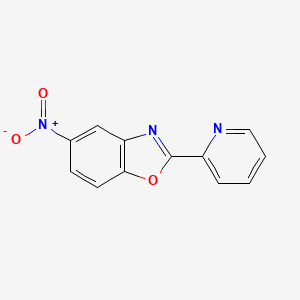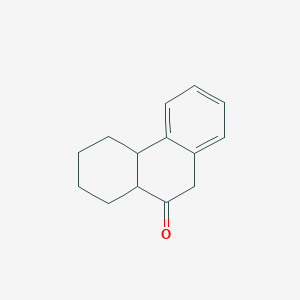
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is a chemical compound with a complex structure that belongs to the class of phenanthrene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions using a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure the selective addition of hydrogen atoms to the desired positions on the phenanthrene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where phenanthrene derivatives are subjected to hydrogen gas in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene core, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound with a similar core structure but lacking the hexahydro configuration.
1,2,3,4-tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added.
9,10-dihydrophenanthrene: Another partially hydrogenated derivative with hydrogen atoms added at different positions.
Uniqueness
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is unique due to its specific hexahydro configuration, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
19634-95-8 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one |
InChI |
InChI=1S/C14H16O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-2,5-6,12-13H,3-4,7-9H2 |
InChI-Schlüssel |
RHJQPGUUNSNZJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)CC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


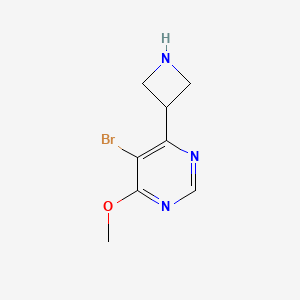
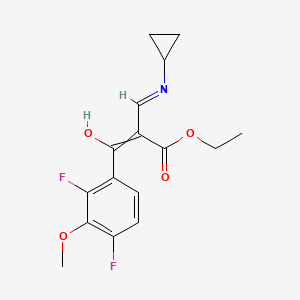
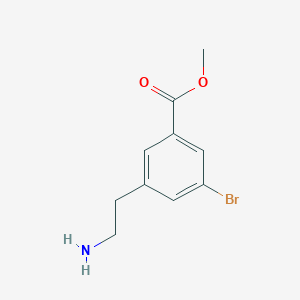

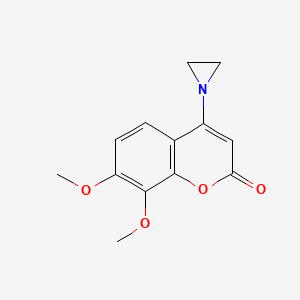
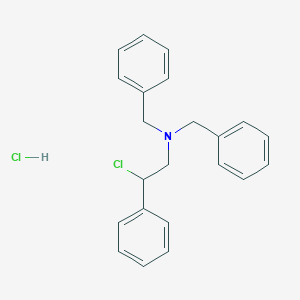
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
